molecular formula C24H27FN2O B606582 Cebranopadol CAS No. 863513-91-1

Cebranopadol

Cat. No. B606582
M. Wt: 378.4914
InChI Key: CSMVOZKEWSOFER-RQNOJGIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cebranopadol (developmental code GRT-6005) is an opioid analgesic of the benzenoid class . It is currently under development internationally by Grünenthal, a German pharmaceutical company, and its partner Depomed, a pharmaceutical company in the United States, for the treatment of a variety of different acute and chronic pain states .


Synthesis Analysis

A simple and efficient synthesis of Cebranopadol has been described via the formation of an aziridinium ion as a key step using commercially available starting material . There are also different approaches to the synthesis of Cebranopadol .


Molecular Structure Analysis

Cebranopadol has a molecular formula of C24H27FN2O . It is a benzenoid with a complex structure that includes a cyclohexane ring fused with a pyranoindole ring .


Chemical Reactions Analysis

Cebranopadol has been evaluated in various studies. A phase I, nonrandomized, single-centre, open-label, non-controlled trial was performed in 12 healthy subjects to determine the excretion balance, metabolite profile, and absolute oral bioavailability of cebranopadol .

Scientific Research Applications

Pain Management

  • Scientific Field: Pharmacology
  • Summary of Application: Cebranopadol is a promising agent for the treatment of pain. It acts on the mu opioid receptor and the nociceptin/orphanin receptor. The co-activation of these receptors can reduce opioid side-effects without compromising analgesia .
  • Methods of Application: The pharmacokinetics of cebranopadol were evaluated at a dose of 200 μg/kg in rabbits after subcutaneous administration .
  • Results: Cebranopadol has been found to be effective in pain management. It has been evaluated in clinical trials and shows promise in this area .

Chronic Pain Management

  • Scientific Field: Anaesthesiology
  • Summary of Application: Cebranopadol is a novel, centrally acting, potent, first-in-class analgesic drug, which acts by dual-mechanism, i.e., NOP receptor and MOP receptor agonism .
  • Methods of Application: Cebranopadol binds to NOP and MOP receptors with equal affinity and provides good-quality analgesia in animal studies and humans .
  • Results: The drug was better tolerated at various doses when administered orally (200, 400, and 600 μg) and did not appear to cause respiratory depression, nausea, vomiting, or sedation at above-mentioned doses .

Neuropathic Pain Management

  • Scientific Field: Neurology
  • Summary of Application: Cebranopadol has been found to be effective in managing neuropathic pain induced by streptozotocin and paclitaxel .
  • Methods of Application: The methods of application in this case are not specified in the source .
  • Results: Cebranopadol effectively attenuated tactile allodynia in models of neuropathic pain .

Cancer Pain Management

  • Scientific Field: Oncology
  • Summary of Application: Cebranopadol is used in the management of pain in cancer patients .
  • Methods of Application: The drug is often prescribed to cancer patients for extended periods .
  • Results: Cebranopadol can suppress natural killer cells and theoretically increase propagation of cancer cells .

Postoperative Pain Management

  • Scientific Field: Anesthesiology
  • Summary of Application: Cebranopadol is used for managing postoperative pain .
  • Methods of Application: The drug is administered orally at doses of 400 and 600 μg .
  • Results: Cebranopadol induced more effective postoperative analgesia compared to the classical opioid morphine .

Clinical Pharmacokinetic Research

  • Scientific Field: Pharmacokinetics
  • Summary of Application: Cebranopadol is used in clinical pharmacokinetic research .
  • Methods of Application: The basic pharmacokinetic properties of cebranopadol were assessed by means of noncompartmental analysis .
  • Results: The results of this research are not specified in the source .

Acute Pain Management

  • Scientific Field: Pharmacology
  • Summary of Application: Cebranopadol is used in the treatment of acute pain .
  • Methods of Application: The drug is administered orally at various doses .
  • Results: Cebranopadol has been found to be effective in managing acute pain .

Chronic Post-Surgical Pain Management

  • Scientific Field: Anesthesiology
  • Summary of Application: Cebranopadol is used for managing chronic post-surgical pain .
  • Methods of Application: The drug is often prescribed to patients for extended periods .
  • Results: Cebranopadol can suppress natural killer cells and theoretically increase propagation of cancer cells .

Pharmacokinetic Research

  • Scientific Field: Pharmacokinetics
  • Summary of Application: Cebranopadol is used in pharmacokinetic research .
  • Methods of Application: The pharmacokinetics of cebranopadol were evaluated at a dose of 200 μg/kg in rabbits after subcutaneous administration .
  • Results: The results of this research are not specified in the source .

Safety And Hazards

Cebranopadol has been evaluated as a solution to the problem of opioid side effects such as respiratory depression, tolerance, and physical dependence . As an agonist of the κ-opioid receptor, cebranopadol may have the capacity to produce psychotomimetic effects, dysphoria, and other adverse reactions at sufficiently high doses . This property could potentially limit its practical clinical dosage range, but would likely reduce the occurrence of patients taking more than their prescribed dose .

Future Directions

Cebranopadol is currently under development internationally by Grünenthal and its partner Depomed for the treatment of a variety of different acute and chronic pain states . As of now, it is in phase III clinical trials .

properties

IUPAC Name

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMVOZKEWSOFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031965
Record name Cebranopadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cebranopadol

CAS RN

863513-91-1
Record name Cebranopadol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cebranopadol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cebranopadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEBRANOPADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
528
Citations
A Christoph, MH Eerdekens, M Kok, G Volkers… - Pain, 2017 - ncbi.nlm.nih.gov
… Cebranopadol and tapentadol displayed beneficial effects on sleep and functionality. Cebranopadol … dose for individual patients is essential, cebranopadol is a new drug candidate …
Number of citations: 82 www.ncbi.nlm.nih.gov
E Kleideiter, C Piana, S Wang, R Nemeth… - Clinical …, 2018 - Springer
… (IR) formulation, cebranopadol is characterized by a late time … the multiple-dose PKs of cebranopadol. The time to reach … for a broad dose range of cebranopadol 200–1600 µg. A two-…
Number of citations: 24 link.springer.com
RB Raffa, G Burdge, J Gambrah… - Journal of Clinical …, 2017 - Wiley Online Library
… here review the basic and clinical pharmacology of cebranopadol. … cebranopadol in these tests is reported to be superior to morphine at equianalgesic doses. If approved, cebranopadol …
Number of citations: 38 onlinelibrary.wiley.com
A Scholz, J Bothmer, M Kok, K Hoschen… - Pain physician, 2018 - researchgate.net
… cebranopadol 200 μg and placebo. Per the subject global impression of the IMP assessment, patients who received cebranopadol … smaller than that of cebranopadol 400 μg and 600 μg…
Number of citations: 36 www.researchgate.net
MH Eerdekens, S Kapanadze, ED Koch… - … Journal of Pain, 2019 - Wiley Online Library
… Taking into account all of these factors, cebranopadol may offer a convenient treatment option for cancer-related pain. We therefore evaluated the efficacy of cebranopadol compared …
Number of citations: 32 onlinelibrary.wiley.com
K Linz, T Christoph, TM Tzschentke, T Koch… - … of Pharmacology and …, 2014 - ASPET
… Cebranopadol exhibits highly potent and efficacious antinociceptive and … , cebranopadol was more potent in models of chronic neuropathic than acute nociceptive pain. Cebranopadol’s …
Number of citations: 177 jpet.aspetjournals.org
ED Koch, S Kapanadze, MH Eerdekens… - Journal of Pain and …, 2019 - Elsevier
… that cebranopadol was safe and well tolerated when administered for up to 26 weeks in patients with chronic cancer-related pain who were previously treated with cebranopadol or …
Number of citations: 21 www.sciencedirect.com
AN Edinoff, CJ Flanagan, LT Roberts, RM Dies… - Current Pain and …, 2023 - Springer
… In summary, cebranopadol offers new opportunities in treating chronic moderate to severe … the safety and efficacy of cebranopadol. In this regard, cebranopadol could prove to be a …
Number of citations: 3 link.springer.com
K Göhler, M Sokolowska, KA Schoedel… - Journal of Clinical …, 2019 - ncbi.nlm.nih.gov
… therapeutic window is anticipated for cebranopadol than for morphine. The … cebranopadol than for fentanyl. This may be explained by the NOP receptor agonist action of cebranopadol …
Number of citations: 32 www.ncbi.nlm.nih.gov
S Schunk, K Linz, C Hinze, S Frormann… - ACS medicinal …, 2014 - ACS Publications
In a previous communication, our efforts leading from 1 to the identification of spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine 2a as analgesic NOP and opioid receptor agonist …
Number of citations: 80 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.